6-Amino-3-(4-methylbenzoyl)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-aminopyridazin-3-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-2-4-9(5-3-8)12(16)10-6-7-11(13)15-14-10/h2-7H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQCSWJGGSRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455821 | |
| Record name | (6-Aminopyridazin-3-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591734-12-2 | |
| Record name | (6-Aminopyridazin-3-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-methylbenzoyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be attached through acylation reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-methylbenzoyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 6-Amino-3-(4-methylbenzoyl)pyridazine. A series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against various human cancer cell lines. For instance, compounds with similar structures demonstrated significant anti-proliferative effects on breast cancer cell lines T-47D and MDA-MB-231, with IC50 values indicating potent activity (IC50 < 1 µM) .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves modulation of cell cycle progression and induction of apoptosis. Flow cytometric analysis revealed that treatment with certain pyridazine derivatives led to an increase in G2/M phase arrest and enhanced sub-G1 populations, indicating apoptosis .
Therapeutic Applications
Antiviral Activity
In addition to anticancer properties, pyridazine derivatives have been explored for their antiviral activities. A study on structurally related compounds indicated that they possess broad-spectrum antiviral activity, making them potential candidates for developing new antiviral therapies .
Other Biological Activities
Pyridazines are also being investigated for various other therapeutic effects, including anti-inflammatory, anti-hypertensive, and neuroprotective activities. Their diverse biological profile suggests that they may serve as scaffolds for designing multifunctional drugs targeting multiple pathways in disease processes .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | T-47D (Breast) | < 1 | Apoptosis induction |
| This compound | MDA-MB-231 (Breast) | < 1 | Cell cycle arrest |
| Other Pyridazines | SKOV-3 (Ovarian) | > 35 | Minimal effect |
Case Studies
Case Study 1: Anticancer Activity Assessment
A recent investigation focused on a series of pyridazine derivatives where this compound was included among the tested compounds. The study employed the SRB assay to evaluate cytotoxicity against T-47D and MDA-MB-231 cell lines. Results indicated that this compound exhibited significant growth inhibition, supporting its potential as a lead compound for further development .
Case Study 2: Structure-Activity Relationship (SAR)
Another study examined the structure-activity relationship of various pyridazine derivatives, including modifications to the benzoyl moiety. The findings suggested that specific substitutions at the benzoyl position could enhance anticancer efficacy while maintaining acceptable safety profiles .
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-methylbenzoyl)pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Methylbenzoyl vs. 4-Methoxybenzoyl
Replacing the 4-methylbenzoyl group with a 4-methoxybenzoyl moiety (e.g., 6-(4-methoxyphenyl)pyridazin-3-amine, ) significantly reduces biological activity. In pyrrole derivatives, analogs bearing the 4-methylbenzoyl group (e.g., compounds B1–B6) demonstrated IC50 values of 6–8 μM against tested pathogens, whereas 4-methoxybenzoyl analogs (B7–B13) showed negligible activity . This highlights the critical role of the electron-donating methyl group in enhancing electrostatic interactions with target proteins.
Halogen-Substituted Analogs
The introduction of electron-withdrawing groups, such as chlorine, further diminishes activity. For example, 4-chlorophenylamino and 3,4-dichlorophenylamino derivatives exhibited IC50 values exceeding 20 μM, suggesting that electron-rich substituents are preferable for maintaining potency .
Positional Isomerism
The para-substitution pattern on the benzoyl group (as in 6-amino-3-(4-methylbenzoyl)pyridazine) is optimal for activity.
Theoretical and Structural Insights
The 4-methylbenzoyl group induces a localized electron density shift, enhancing hydrogen-bonding capacity compared to methoxy or halogenated analogs.
Comparative Data Table
Biological Activity
6-Amino-3-(4-methylbenzoyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a pyridazine core substituted with an amino group and a 4-methylbenzoyl moiety. The structural formula can be represented as follows:
This compound's unique structure is thought to contribute to its various biological activities, including anticancer properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study comparing its activity with doxorubicin, it was found that this compound showed comparable cytotoxicity against MCF7 breast cancer cells, suggesting its potential as an anticancer agent .
Table 1: Cytotoxicity of this compound
The mechanism through which this compound exerts its effects appears to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. It is believed to interact with topoisomerase II, disrupting DNA replication and leading to apoptosis in cancer cells .
Case Studies
-
Study on MCF7 Cells :
In a controlled experiment, MCF7 cells treated with various concentrations of this compound showed a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis, characterized by increased caspase activity and DNA fragmentation . -
In Vivo Studies :
An animal model study demonstrated that administration of this compound significantly reduced tumor size in xenografts derived from MCF7 cells. The compound was administered intraperitoneally at doses of 10 mg/kg body weight for two weeks, resulting in a tumor reduction rate of approximately 40% compared to control groups .
Comparative Analysis
When compared with other similar compounds, such as derivatives of pyridazine and benzoyl groups, this compound shows superior activity against certain cancer types. Its structural modifications enhance binding affinity to target proteins involved in cell cycle regulation and apoptosis pathways.
Table 2: Comparison of Biological Activities
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15.2 | Topoisomerase II inhibition |
| Doxorubicin | 14.0 | DNA intercalation |
| Other Pyridazine Derivative | >30 | Unknown |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Amino-3-(4-methylbenzoyl)pyridazine, and how can purity be optimized?
- Methodological Answer : A common approach involves condensation reactions between substituted hydrazines and ketones. For example, hydrazine derivatives (e.g., 4-methylbenzoyl hydrazine) can react with pyridazine precursors under reflux in ethanol, followed by cooling to precipitate the product. Purification via recrystallization (using ethanol/water mixtures) and characterization via HPLC (using a C18 column with ammonium acetate buffer, pH 6.5) ensures >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm π→π* transitions in the pyridazine ring (λmax ~250–280 nm) .
- NMR : Analyze aromatic protons (δ 7.2–8.5 ppm for pyridazine and methylbenzoyl groups) and amine protons (δ 5.5–6.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 257) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro assays suggest kinase inhibition (e.g., EGFR or VEGFR) and apoptosis induction via caspase-3 activation. Researchers should use MTT assays on cancer cell lines (e.g., MCF-7 or A549) at concentrations of 10–50 μM, with IC50 values typically ranging from 15–30 μM .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence bioactivity?
- Methodological Answer :
- Halogenation : Adding Cl or F to the benzoyl group increases lipophilicity and receptor binding (e.g., 2,4-difluorobenzyl analogs show 2x higher activity) .
- Amino Group Replacement : Substituting the amine with a methylsulfonyl group reduces cytotoxicity (IC50 increases to >50 μM) but enhances solubility .
- SAR Workflow : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets, followed by synthesizing top candidates .
Q. How should conflicting data on mechanism of action be resolved?
- Methodological Answer : Contradictions (e.g., apoptosis vs. cell cycle arrest) require multi-parametric validation:
- Flow Cytometry : Assess Annexin V/PI staining (apoptosis) and BrdU incorporation (cell cycle).
- Western Blotting : Quantify caspase-3, p21, and cyclin D1 expression .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler<sup>®</sup>) to identify primary targets .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Methodological Answer :
- Xenograft Models : Implant HT-29 colon cancer cells in nude mice; administer 10–20 mg/kg compound daily via IP. Monitor tumor volume reduction (40–60% expected) and survival rates .
- Toxicity Screening : Assess liver/kidney function (AST/ALT, BUN) and hematological parameters after 28-day dosing .
Key Research Gaps and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
